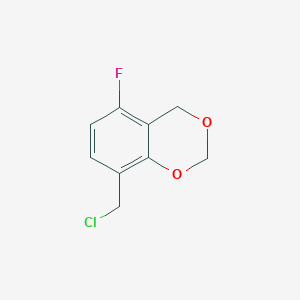
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine is an organic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine typically involves the chloromethylation of a precursor compound. One common method is the reaction of 5-fluoro-1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This reaction yields the desired chloromethylated product in good to excellent yields.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane as chloromethylating agents, catalyzed by zinc iodide in dichloromethane. This method is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the fluorine atom can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
5-Chloromethyl-8-hydroxyquinoline: Known for its antimicrobial properties.
Chloromethyl methyl ether: Used as a reagent in organic synthesis.
8-Hydroxyquinoline derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness: 8-(Chloromethyl)-5-fluoro-2H,4H-1,3-benzodioxine is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzodioxine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
833484-95-0 |
|---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
8-(chloromethyl)-5-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8ClFO2/c10-3-6-1-2-8(11)7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
InChI Key |
WHVDDTBZDVUFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2OCO1)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















